molecular formula C8H16N2O2 B12677644 Acetamide, N-hexyl-N-nitroso- CAS No. 14300-07-3

Acetamide, N-hexyl-N-nitroso-

Cat. No.: B12677644
CAS No.: 14300-07-3
M. Wt: 172.22 g/mol
InChI Key: SJVYMVJPJCDMKU-UHFFFAOYSA-N
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Description

Acetamide, N-hexyl-N-nitroso-: is an organic compound with the molecular formula C8H17NO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a hexyl group and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-hexyl-N-nitroso- typically involves the reaction of hexylamine with acetic anhydride to form N-hexylacetamide. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to yield Acetamide, N-hexyl-N-nitroso-.

Industrial Production Methods: Industrial production methods for Acetamide, N-hexyl-N-nitroso- are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-hexyl-N-nitroso- can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.

    Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-hexyl-N-nitroacetamide.

    Reduction: Formation of N-hexylacetamide.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

Chemistry: Acetamide, N-hexyl-N-nitroso- is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds which are valuable intermediates in the synthesis of various organic molecules.

Biology: In biological research, nitroso compounds are studied for their potential mutagenic and carcinogenic properties. Acetamide, N-hexyl-N-nitroso- can be used as a model compound to study these effects.

Industry: In the industrial sector, Acetamide, N-hexyl-N-nitroso- can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Acetamide, N-hexyl-N-nitroso- involves the interaction of the nitroso group with various biological molecules. The nitroso group can undergo redox reactions, releasing nitric oxide, which is a signaling molecule involved in various physiological processes. The compound can also form adducts with proteins and nucleic acids, potentially leading to mutagenic effects.

Comparison with Similar Compounds

    N-Hexylacetamide: Lacks the nitroso group, making it less reactive in redox reactions.

    N-Nitroso-N-methylurea: Another nitroso compound, but with different alkyl groups, leading to different reactivity and applications.

    N-Nitrosodimethylamine: A well-known nitroso compound with significant biological activity, used as a reference in toxicological studies.

Properties

CAS No.

14300-07-3

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-hexyl-N-nitrosoacetamide

InChI

InChI=1S/C8H16N2O2/c1-3-4-5-6-7-10(9-12)8(2)11/h3-7H2,1-2H3

InChI Key

SJVYMVJPJCDMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(=O)C)N=O

Origin of Product

United States

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